molecular formula C9H7ClN2O2 B8812197 6-Chloro-1-methylquinoxaline-2,3(1H,4H)-dione CAS No. 90272-97-2

6-Chloro-1-methylquinoxaline-2,3(1H,4H)-dione

Cat. No.: B8812197
CAS No.: 90272-97-2
M. Wt: 210.62 g/mol
InChI Key: NQPMRNDLKPGVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-methylquinoxaline-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

90272-97-2

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-4-methyl-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C9H7ClN2O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,1H3,(H,11,13)

InChI Key

NQPMRNDLKPGVDI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)NC(=O)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-1-methylamino-2-nitrobenzene (1.73 g, 9.3 mmol) in 50 ml of ethanol was hydrogenated at room temperature and 2 atm. pressure in the presence of 5% palladium-on-carbon (0.5 g) until the theoretical amount of hydrogen was absorbed. The catalyst was filtered off, and 50 ml of 1N hydrochloric acid was added to the filtrate. The acidic filtrate was evaporated to dryness and the solid residue was refluxed with oxalic acid dihydrate (1.4 g, 11 mmol) in 100 ml of 4M hydrochloric acid for 90 min. The mixture was cooled and the precipitated product was collected by filtration and washed with water, ethanol and ether to give 0.45 g (23%) of the title compound. M.p. 341.5° C. (N,N-dimethylformamide): IR (KBr): 1700, 1660 cm-1, 1H-NMR (DMSO-d6 : 3.43 (s, 3H, CH3), 6.97-7.40 (m, 3H, ArH), 12.0 (broad s, 1H, NH); MS m/z: 212 (M+ +2, 50%), 210 (M+, 100%).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
23%

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